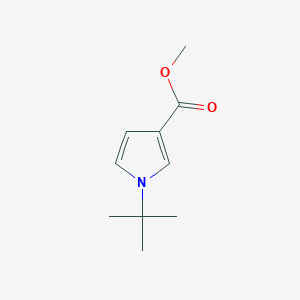

methyl 1-tert-butyl-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 1-terc-butil-1H-pirrol-3-carboxilato de metilo es un compuesto orgánico que pertenece a la familia de los pirroles. Los pirroles son compuestos orgánicos aromáticos heterocíclicos, caracterizados por una estructura cíclica de cinco miembros que contiene un átomo de nitrógeno. Este compuesto específico es notable por su grupo terc-butilo unido al átomo de nitrógeno y un grupo éster metílico en la posición 3 del anillo de pirrol.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 1-terc-butil-1H-pirrol-3-carboxilato de metilo generalmente implica los siguientes pasos:

Formación del anillo de pirrol: El anillo de pirrol se puede sintetizar mediante la condensación de ácidos carboxílicos con 2,4,4-trimetoxibutano-1-amina, seguida de ciclización mediada por ácido.

Introducción del grupo terc-butilo: El grupo terc-butilo se puede introducir haciendo reaccionar el pirrol con cloruro de terc-butilo en presencia de una base como el hidruro de sodio.

Métodos de producción industrial: La producción industrial del 1-terc-butil-1H-pirrol-3-carboxilato de metilo sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, utilizando a menudo reactores de flujo continuo y sistemas automatizados para garantizar la coherencia y la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones: El 1-terc-butil-1H-pirrol-3-carboxilato de metilo experimenta diversas reacciones químicas, incluidas:

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Halógenos (p. ej., bromo) en presencia de un catalizador ácido de Lewis.

Productos principales:

Oxidación: Ácidos pirrol-3-carboxílicos.

Reducción: Derivados del pirrol-3-carboxilato.

Sustitución: Derivados del pirrol halogenados o nitro-sustituidos.

4. Aplicaciones en la investigación científica

El 1-terc-butil-1H-pirrol-3-carboxilato de metilo tiene varias aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of cellular processes and interactions with biological systems.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

El mecanismo de acción del 1-terc-butil-1H-pirrol-3-carboxilato de metilo implica su interacción con varios objetivos moleculares y vías:

Objetivos moleculares: El compuesto puede interactuar con enzimas y receptores en sistemas biológicos, influyendo en su actividad y función.

Vías implicadas: Puede modular las vías de señalización relacionadas con el crecimiento celular, la apoptosis y la respuesta inmunitaria.

Compuestos similares:

3-metoxipirrolidina-1-carboxilato de terc-butilo: Similar en estructura, pero con un grupo metoxi en lugar de un grupo éster metílico.

2,5-dihidro-1H-pirrol-1-carboxilato de terc-butilo: Contiene un anillo dihidropirrol en lugar de un anillo pirrol totalmente aromático.

Singularidad: El 1-terc-butil-1H-pirrol-3-carboxilato de metilo es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y reactividad distintas. Su combinación de un grupo terc-butilo y un grupo éster metílico lo convierte en un intermedio versátil en la síntesis orgánica y un compuesto valioso para la investigación y las aplicaciones industriales.

Comparación Con Compuestos Similares

tert-Butyl 3-methoxypyrrolidine-1-carboxylate: Similar in structure but with a methoxy group instead of a methyl ester group.

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Contains a dihydropyrrole ring instead of a fully aromatic pyrrole ring.

Uniqueness: Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a tert-butyl group and a methyl ester group makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Propiedades

Fórmula molecular |

C10H15NO2 |

|---|---|

Peso molecular |

181.23 g/mol |

Nombre IUPAC |

methyl 1-tert-butylpyrrole-3-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-10(2,3)11-6-5-8(7-11)9(12)13-4/h5-7H,1-4H3 |

Clave InChI |

VOXHQJMSOQMIFT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)N1C=CC(=C1)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)

![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)